Oxaprozin D4
Description
Significance of Stable Isotope Labeling in Contemporary Research
The significance of stable isotope labeling lies in its ability to provide enhanced analytical precision and enable detailed tracing of molecules within complex systems. mdpi.comsilantes.comadesisinc.com By altering the mass of a molecule without significantly changing its chemical behavior, researchers can differentiate labeled molecules from their naturally occurring equivalents using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. mdpi.comsilantes.comsimsonpharma.com
Deuterium (B1214612) plays a crucial role as a stable isotope label in various research applications. Deuterium-labeled compounds are widely used as tracers to follow the metabolic pathways and disposition of molecules within biological systems. mdpi.comsilantes.comacs.org By monitoring the fate of deuterated precursors, scientists can gain insights into biosynthesis, degradation, and turnover processes. mdpi.comsilantes.com
Furthermore, deuterated compounds are invaluable as internal standards in quantitative analysis, particularly in mass spectrometry. simsonpharma.comacs.orgresearchgate.net The addition of a known amount of a deuterated analog of an analyte to a sample allows for accurate quantification of the endogenous compound, compensating for potential variations during sample preparation and analysis. researchgate.net
Deuterium Kinetic Isotope Effects (DKIEs) arise from the difference in vibrational frequencies and zero-point energies between bonds involving hydrogen and deuterium. aip.orglibretexts.org A carbon-deuterium bond is slightly stronger than a carbon-hydrogen bond. researchgate.netwikipedia.org This difference can influence the rate of reactions where a C-H bond is broken or formed in the rate-determining step. aip.orglibretexts.org
Studying DKIEs provides valuable information about reaction mechanisms, transition states, and rate-limiting steps in chemical and biochemical processes. aip.orglibretexts.orgresearchgate.net Large DKIEs (kH/kD typically between 1 and 7 or 8) suggest that the C-H bond cleavage is involved in the transition state of the reaction. libretexts.org DKIEs can also be influenced by factors such as tunneling and solvent effects. aip.orglibretexts.org
Contextualization of Oxaprozin (B1677843) within Academic Research Frameworks
Oxaprozin is a well-established non-steroidal anti-inflammatory drug (NSAID) that has been the subject of considerable research. nih.govwikipedia.orgpatsnap.com
NSAIDs have a long history in research, dating back to the discovery of aspirin's mechanism of action. ahajournals.orgmdpi.comnih.gov Their primary mode of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins, mediators of inflammation, pain, and fever. nih.govpatsnap.comnih.gov Research on NSAIDs has significantly contributed to our understanding of inflammation pathways and pain management. patsnap.commdpi.com The development and study of various NSAIDs over the decades have also highlighted differences in their pharmacokinetic and pharmacodynamic profiles, as well as their associated risks and benefits. ahajournals.orgecrjournal.com
The rationale for deuterium labeling of Oxaprozin stems from the advantages that stable isotopes offer in studying its behavior in biological systems. As an NSAID, understanding Oxaprozin's absorption, distribution, metabolism, and excretion (ADME) is crucial for both therapeutic development and academic research. musechem.com
Deuterium labeling allows for precise tracking of Oxaprozin and its metabolites. This is particularly useful in complex biological matrices where distinguishing the parent drug from its transformation products can be challenging using conventional methods. mdpi.commusechem.com
Oxaprozin D4 is a deuterium-labeled analog of Oxaprozin, specifically labeled with four deuterium atoms. synzeal.comsynzeal.com This isotopic labeling provides several specific research advantages:
Use as an Internal Standard: this compound is widely used as an internal standard in quantitative analysis of Oxaprozin in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS). simsonpharma.comsynzeal.commedchemexpress.com Its nearly identical chemical properties to unlabeled Oxaprozin ensure similar extraction efficiency and ionization behavior, leading to accurate and reproducible quantification. researchgate.net
Metabolism Studies: Deuterium labeling at specific positions can help elucidate the metabolic pathways of Oxaprozin. By tracking the fate of the deuterium atoms, researchers can identify sites of metabolic transformation and the structures of resulting metabolites. mdpi.comsilantes.commusechem.com
Pharmacokinetic Studies: this compound can be used in pharmacokinetic studies to determine parameters such as clearance, volume of distribution, and half-life with greater accuracy, especially in studies involving stable isotope tracing. musechem.com
Investigation of Kinetic Isotope Effects: While not as common for this specific application with this compound based on the provided search results, deuterium labeling can theoretically be used to investigate potential kinetic isotope effects on its metabolism, although this would depend on the specific sites of deuteration and the metabolic pathways involved. aip.orglibretexts.org
The use of this compound in research is primarily focused on its application as a reliable internal standard for analytical purposes and in studies aimed at understanding the disposition of Oxaprozin. synzeal.comsynzeal.com
Data Table:
While specific detailed research findings utilizing this compound with accompanying data tables were not extensively found in the provided search results beyond its use as an internal standard, the core application can be represented conceptually.
| Application | Technique Used | Benefit of Using this compound |
| Quantitative Analysis | LC-MS, GC/MS | Improved accuracy and reproducibility as internal standard simsonpharma.comresearchgate.netsynzeal.com |
| Metabolic Pathway Studies | Mass Spectrometry (tracing) | Elucidation of metabolic fate and metabolite identification mdpi.comsilantes.commusechem.com |
| Pharmacokinetic Studies | Mass Spectrometry (tracing) | More accurate determination of PK parameters musechem.com |
This table illustrates the key areas where this compound provides research advantages.
Properties
Molecular Formula |
C18H11D4NO3 |
|---|---|
Molecular Weight |
297.34 |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Incorporation of Oxaprozin D4
Methodologies for Deuterium (B1214612) Introduction into Organic Molecules
Several methodologies exist for incorporating deuterium into organic molecules, ranging from utilizing deuterated starting materials to employing exchange reactions on pre-synthesized compounds. rsc.orgsimsonpharma.comsnnu.edu.cnsymeres.com
Late-Stage Isotopic Labeling Approaches
Late-stage isotopic labeling involves introducing isotopes into a molecule at the final stages of synthesis. musechem.comacs.orgx-chemrx.com This approach can be advantageous as it avoids the need to synthesize the entire molecule using isotopically enriched starting materials, which can be costly and require extensive synthetic routes. acs.orgx-chemrx.com Direct isotopic exchange, a common late-stage method, allows labeling without pre-functionalization and can be cost-efficient, especially when using readily available reagents like D₂O. x-chemrx.com While offering efficiency, controlling the regioselectivity and chemoselectivity in late-stage C-H activation-based H/D exchange can be challenging. acs.org
Deuterium Exchange Reactions
Deuterium exchange reactions involve the swapping of hydrogen atoms with deuterium atoms in a molecule. rsc.orgsimsonpharma.comresearchgate.net This can be achieved through various methods, including acid/base promoted protocols and metal-catalyzed C-H activation. rsc.orgresearchgate.net Hydrogen isotope exchange (HIE) is a common and efficient method for site-selective deuteration. snnu.edu.cn D₂O is often preferred as a deuterating agent due to its low cost and relatively low toxicity. snnu.edu.cnuni-rostock.de Catalytic H/D exchange reactions can utilize both homogeneous and heterogeneous catalysts. uni-rostock.de
Synthetic Routes Utilizing Deuterated Reagents
Another strategy involves using deuterated reagents as building blocks in synthetic pathways. simsonpharma.comCurrent time information in Bangalore, IN. This can include using deuterated solvents, deuterated acids or bases, or more complex deuterated starting materials. simsonpharma.combeilstein-journals.org For example, deuterated methanol (B129727) can be used for N-trideuteromethylation of amines. researchgate.net The use of deuterated reagents in reactions like multicomponent reactions can lead to selectively deuterated products. beilstein-journals.org While this approach can provide high isotopic purity, it may require the synthesis of costly deuterated precursors through multi-step reactions. rsc.orgresearchgate.net
Specific Synthetic Pathways for Oxaprozin (B1677843) D4
Oxaprozin D4 is the deuterium-labeled form of Oxaprozin, with deuterium atoms typically incorporated at specific positions. medchemexpress.comxcessbio.comglpbio.com The chemical name for this compound is often cited as 3-(4,5-Diphenyloxazol-2-yl)propanoic-2,2,3,3-d4 acid, indicating four deuterium atoms on the propanoic acid chain. xcessbio.comsimsonpharma.comsynzeal.com
Precursor Synthesis and Deuterium Incorporation Steps
Specific synthetic pathways for this compound would involve the synthesis of appropriate precursors followed by steps for deuterium incorporation. While detailed, step-by-step laboratory procedures for the synthesis of this compound are not extensively detailed in the provided search results, the general principles of deuterium incorporation described in section 2.1 would apply. The synthesis of deuterium-labeled compounds typically follows routes similar to their non-deuterated counterparts, with the introduction of deuterium occurring at a suitable stage. vulcanchem.com This could involve using deuterated precursors or performing H/D exchange reactions on intermediate or the final Oxaprozin molecule. For instance, photocatalytic methods have been explored for the synthesis of deuterated N-alkyl pharmaceuticals, and Oxaprozin has been mentioned in the context of such protocols. nih.gov This suggests that photocatalytic approaches could potentially be adapted for deuterium incorporation into the Oxaprozin structure.
Based on the chemical name 3-(4,5-Diphenyloxazol-2-yl)propanoic-2,2,3,3-d4 acid, the deuterium atoms are located on the carbon atoms of the propanoic acid chain. xcessbio.comsimsonpharma.comsynzeal.com This specific labeling pattern suggests that deuterium incorporation likely occurs on the carbons adjacent to the carboxylic acid group and the oxazole (B20620) ring. Potential strategies for this specific labeling could involve:
Using deuterated building blocks: Synthesizing the propanoic acid chain or a precursor with deuterium atoms already in the desired positions using deuterated starting materials (e.g., deuterated malonic acid derivatives or deuterated alkyl halides).
Deuterium exchange reactions: Performing H/D exchange reactions on the propanoic acid chain of Oxaprozin or a late-stage precursor under conditions that favor exchange at the 2 and 3 positions. This might involve acid or base catalysis in the presence of a deuterium source like D₂O. rsc.orgresearchgate.net For example, base-catalyzed deuterium exchange is a known method for incorporating deuterium at alpha-carbon positions to carbonyl groups. acs.org
Purification and Isolation Techniques for Deuterated Oxaprozin
After the synthesis and deuterium incorporation steps, purification and isolation are crucial to obtain this compound with high chemical purity and isotopic enrichment. Common techniques for the purification of organic compounds, which would be applicable to deuterated Oxaprozin, include chromatography (e.g., column chromatography, HPLC) and crystallization. acs.orgrsc.org
Achieving high isotopic purity is a key challenge in the synthesis of deuterated compounds, as isotopic mixtures are often inseparable using standard purification techniques. nih.gov Therefore, synthetic strategies are designed to maximize deuterium incorporation during the reaction steps. nih.govrsc.org Analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for characterizing the synthesized this compound, confirming the degree and position of deuterium incorporation, and assessing chemical purity. snnu.edu.cnrsc.org High-resolution MS can confirm the molecular weight corresponding to the incorporation of four deuterium atoms, and NMR spectroscopy (particularly ¹H and ²H NMR) can verify the positions of the deuterium atoms and the extent of labeling at each site. Purity is typically assessed by methods like HPLC. schd-shimadzu.com
Challenges and Innovations in Deuterated Oxaprozin Synthesis
One of the primary challenges in the synthesis of deuterated compounds is ensuring that deuterium is incorporated at the intended positions exclusively and to a high degree. Non-specific exchange of hydrogen with deuterium at other labile positions within the molecule can lead to a mixture of isotopologues, reducing the purity and effectiveness of the deuterated compound as a precise internal standard.
Innovations in this field focus on developing highly selective catalytic systems and reaction conditions that promote deuterium incorporation only at the desired sites. Late-stage functionalization, which involves introducing isotopes into complex molecules late in the synthetic route, is an area of ongoing research that could potentially offer more efficient and selective methods for deuterating complex pharmaceutical structures researchgate.net.
Achieving high isotopic enrichment (the percentage of molecules containing the specified number of deuterium atoms) and positional specificity (ensuring deuterium is at the correct locations) is critical for the utility of this compound, particularly when used as an internal standard in quantitative analysis. High isotopic purity minimizes interference from incompletely deuterated or incorrectly labeled species.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the position and extent of deuterium incorporation. High-field NMR can verify the location of deuterium atoms by the absence or reduction of signals corresponding to the deuterated protons. Mass spectrometry confirms the number of deuterium atoms incorporated by the molecular weight shift.
Commercial suppliers of this compound typically provide specifications regarding isotopic purity and enrichment, often stating high percentages of deuterated forms (e.g., ≥99% deuterated forms) and high atom % deuterium (e.g., 98% atom D) caymanchem.com. This indicates that synthetic methodologies have been developed to achieve high levels of isotopic incorporation at the target positions.
The scalability of this compound synthesis is an important consideration for its use in research applications. While the quantities required for analytical internal standards are typically small, larger research studies or potential future applications might necessitate the production of greater amounts.
Developing synthetic routes that are amenable to scaling up from laboratory bench scale to larger production quantities requires careful optimization of reaction conditions, reagent availability, and purification procedures. Factors such as reaction efficiency, cost of deuterated reagents, and ease of purification become more significant at larger scales.
Advanced Analytical Methodologies Utilizing Oxaprozin D4
Mass Spectrometry (MS) Applications of Oxaprozin (B1677843) D4
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and structure of compounds. libretexts.orgmiamioh.edu Oxaprozin D4's application in MS is predominantly as an internal standard in quantitative analyses. vulcanchem.commedchemexpress.commedchemexpress.com
This compound as an Internal Standard in Quantitative Assays
In quantitative mass spectrometry, an internal standard is a substance added to samples at a known concentration to compensate for variations that can occur during sample preparation, matrix effects, and instrument analysis. imreblank.chchromatographyonline.com this compound is well-suited as an internal standard for Oxaprozin due to its similar chemical structure and behavior. vulcanchem.com This allows it to undergo similar losses or enhancements during sample processing and ionization as the analyte (Oxaprozin), leading to more accurate quantification. imreblank.chchromatographyonline.com
Isotope Dilution Mass Spectrometry (IDMS) Principles
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique that utilizes isotopically enriched substances, such as this compound, as internal standards. wikipedia.orgrsc.orgcanada.ca The principle involves adding a known amount of the isotopically labeled internal standard to the sample containing the analyte at an unknown concentration. wikipedia.orgrsc.org After thorough mixing to ensure isotopic equilibrium, the ratio of the analyte to the internal standard is measured by mass spectrometry. wikipedia.orgrsc.org Because the internal standard is the same molecule as the analyte but with a different isotopic composition, their chemical behavior throughout the analytical process is nearly identical. imreblank.ch Any losses or signal variations that affect the analyte will similarly affect the internal standard, allowing for the accurate determination of the original analyte concentration based on the altered isotopic ratio in the mixture. wikipedia.orgrsc.orgresearchgate.net IDMS is considered a method of the highest metrological standing due to its inherent accuracy, which relies on measuring signal ratios rather than absolute signal intensities. wikipedia.org
Compensation for Matrix Effects in Complex Biological Matrices
Matrix effects are a significant challenge in mass spectrometry, particularly when analyzing complex biological matrices such as plasma or urine. chromatographyonline.comnih.govresearchgate.net These effects occur when co-eluting substances from the sample matrix interfere with the ionization of the analyte, leading to signal suppression or enhancement and consequently affecting the accuracy of quantification. chromatographyonline.comnih.govresearchgate.net Using this compound as an internal standard helps compensate for these matrix effects. hmdb.cascientificlabs.co.uk Since this compound and Oxaprozin have very similar chemical properties, they experience similar ionization efficiency changes in the presence of matrix components. vulcanchem.com By measuring the ratio of the analyte signal to the internal standard signal, the effects of ionization suppression or enhancement are largely canceled out, leading to more reliable quantitative results in complex biological samples. chromatographyonline.comnih.govresearchgate.net While deuterium (B1214612) labeling can sometimes cause slight differences in chromatographic retention compared to the unlabeled analyte, which might diminish the compensation for matrix effects if the interfering substances co-elute differently, in many cases, a closely eluting or co-eluting isotopically labeled internal standard effectively accounts for these variations. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used technique for the separation, identification, and quantification of analytes in complex mixtures. nih.govd-nb.info The development of robust and sensitive LC-MS/MS methods for Oxaprozin often involves the use of this compound as an internal standard. glpbio.comresearchgate.netnih.govhmdb.cascientificlabs.co.uknih.govchemrxiv.orgresearchgate.netresearchgate.net Method development involves optimizing various parameters, including chromatographic separation and mass spectrometric detection.
Chromatographic Separation Optimization for this compound and Analogues
Effective chromatographic separation is a critical step in LC-MS/MS analysis to resolve the analyte of interest (Oxaprozin) from matrix components and potential interferences. nih.govchemrxiv.orgresearchgate.netresearchgate.netnih.gov When using this compound as an internal standard, it is generally desired that the internal standard elutes at or very near the same retention time as the analyte. nih.gov This co-elution or near co-elution ensures that both compounds experience similar matrix effects and chromatographic behavior, which is essential for accurate quantification using the internal standard method. nih.gov
Method development for Oxaprozin and its analogues using LC often involves reversed-phase chromatography with C18 columns. researchgate.netresearchgate.netnih.gov Optimization parameters include the choice of stationary phase, mobile phase composition (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) with aqueous buffers containing acidic modifiers like formic acid or acetic acid), gradient or isocratic elution profiles, flow rate, and column temperature. nih.govchemrxiv.orgresearchgate.netresearchgate.netnih.gov The goal is to achieve adequate resolution between Oxaprozin, this compound, and any other relevant compounds or matrix interferences within a reasonable analysis time. nih.govnih.gov
While ideally, the deuterated internal standard co-elutes perfectly with the unlabeled analyte, minor differences in retention time can sometimes occur due to isotopic effects. nih.gov These differences are usually small for compounds labeled with a few deuterium atoms, like this compound. Chromatographic conditions are optimized to minimize any significant separation between the analyte and the internal standard to ensure that they are affected similarly by the matrix and ionization conditions. nih.gov
Ionization and Fragmentation Pattern Analysis of this compound
In LC-MS/MS, following chromatographic separation, the analytes are ionized before entering the mass analyzer. Electrospray ionization (ESI) is a common technique used for compounds like Oxaprozin. nih.govchemrxiv.org ESI typically produces protonated or deprotonated molecular ions, depending on the polarity and mobile phase conditions.
Once ionized, the precursor ions are fragmented in the tandem mass spectrometer (MS/MS). The fragmentation pattern is characteristic of the compound's structure and provides specificity for identification and quantification in complex matrices. libretexts.orgnih.govcore.ac.ukresearchgate.net For Oxaprozin and this compound, the fragmentation patterns are expected to be very similar, with the fragment ions of this compound having a mass greater than the corresponding fragment ions of Oxaprozin by the number of deuterium atoms retained in the fragment.
Analyzing the fragmentation pattern involves selecting a precursor ion (typically the protonated or deprotonated molecule) and then applying collision energy to induce fragmentation. researchgate.net The resulting product ions are then mass analyzed. For quantitative analysis using multiple reaction monitoring (MRM), specific precursor-to-product ion transitions are selected for both the analyte and the internal standard. nih.govresearchgate.net These transitions are chosen based on their specificity and intensity to ensure selective and sensitive detection.
For this compound, the presence of deuterium atoms will result in a mass shift in the precursor ion and potentially in the product ions compared to unlabeled Oxaprozin. For example, if Oxaprozin has a protonated molecular ion [M+H]+, this compound will have a protonated molecular ion [M-D4+H]+ with a mass increased by approximately 4 Da (depending on the exact positions of deuterium labeling and the resulting fragments). By monitoring corresponding transitions for both Oxaprozin and this compound, the ratio of their peak areas or heights can be used for accurate quantification, leveraging the principle of isotope dilution.
Multiple Reaction Monitoring (MRM) Transitions
In LC-MS/MS, Multiple Reaction Monitoring (MRM) is a highly selective and sensitive detection mode used for targeted analysis and quantification. nih.govscielo.org.mx This technique involves monitoring specific precursor ion to product ion transitions for the analyte and its internal standard. nih.govscielo.org.mx While specific MRM transitions for this compound were not explicitly detailed in the search results, the principle involves selecting a characteristic precursor ion for this compound and monitoring its fragmentation into one or more specific product ions. nih.govscielo.org.mx The deuterium labeling in this compound results in a mass shift compared to unlabeled Oxaprozin, allowing for their simultaneous detection in the same chromatographic run without interference. The optimization of MRM transitions, including precursor ion selection, product ion selection, collision energy, and cone voltage, is a critical step in developing a sensitive and selective LC-MS/MS method. nih.govscielo.org.mx Typically, the most abundant transition is used for quantification, while a second transition can be used for confirmation. scielo.org.mx
Validation Parameters for Analytical Methods Employing this compound
The validation of analytical methods employing this compound as an internal standard is essential to ensure their reliability, accuracy, and precision for their intended purpose. particle.dkscielo.br Method validation typically follows guidelines set by regulatory bodies such as the ICH and FDA. particle.dkresearchgate.net Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, specificity, and robustness. particle.dkresearchgate.netamazonaws.combepls.comsaspublishers.com
Linearity and Calibration Curve Establishment
Linearity demonstrates that the analytical method provides results that are directly proportional to the concentration of the analyte within a defined range. particle.dkbepls.com Calibration curves are established by plotting the response ratio (analyte peak area / internal standard peak area) against the corresponding analyte concentrations. amazonaws.com The linearity is typically assessed using regression analysis, and a high correlation coefficient (r or R²) close to 1 indicates a good linear relationship. researchgate.netamazonaws.combepls.comwjbphs.com For Oxaprozin analysis using this compound as an internal standard, calibration curves are constructed to cover the expected concentration range of Oxaprozin in the samples. wjbphs.com One study on Oxaprozin analysis mentioned linearity with a correlation coefficient of 0.999 in a specific concentration range. researchgate.netamazonaws.com Another study on a different drug using a deuterated internal standard reported a correlation coefficient of 0.9983. wjbphs.com
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination
Precision and Accuracy Assessments
Precision refers to the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. particle.dksaspublishers.com It is usually expressed as relative standard deviation (RSD) or coefficient of variation (CV). bepls.comthermofisher.com Accuracy refers to the closeness of the test results obtained by the method to the true value. particle.dksaspublishers.com It is often assessed by analyzing samples with known concentrations (e.g., spiked samples) and calculating the percentage recovery or bias. researchgate.netbepls.comsaspublishers.comthermofisher.com The use of this compound as an internal standard helps to improve both precision and accuracy by compensating for variations that may occur during sample processing and analysis. thermofisher.com Validation studies for analytical methods employing internal standards typically demonstrate good precision with low RSD values (often less than 2% for within-day and between-day variability) and accuracy within generally accepted limits (e.g., ±15% or ±20% depending on the matrix and regulatory guidelines). researchgate.netamazonaws.combepls.comwjbphs.comthermofisher.comresearchgate.net
Specificity and Selectivity in the Presence of Related Substances
Specificity and selectivity are critical validation parameters, ensuring that the analytical method can accurately measure the analyte (Oxaprozin) in the presence of other components in the sample matrix, such as impurities, degradation products, or excipients. particle.dkscielo.bramazonaws.com The use of LC-MS/MS with MRM transitions, in conjunction with the chromatographic separation, provides high selectivity. scielo.org.mxesmed.org The unique MRM transitions for Oxaprozin and this compound allow for their differentiation from potentially interfering substances. scielo.org.mx Specificity is typically evaluated by analyzing blank samples, samples spiked with potential interferents, and stressed samples (for stability-indicating methods) to demonstrate the absence of significant interference at the retention time and MRM transitions of the analyte and internal standard. scielo.bramazonaws.com Studies on Oxaprozin analysis methods have reported good specificity, with no interfering peaks observed around the retention time of Oxaprozin. amazonaws.com
Robustness and Stability-Indicating Capabilities
Robustness refers to the capacity of the method to remain unaffected by small, deliberate variations in method parameters. scielo.br Assessing robustness helps to ensure the reliability of the method under normal usage conditions. scielo.br Stability-indicating capabilities are particularly important for methods used to analyze drug products, ensuring that the method can accurately quantify the active ingredient and detect and quantify degradation products. amazonaws.com While specific robustness data for methods using this compound were not detailed, method validation typically involves evaluating the impact of minor changes in parameters such as mobile phase composition, flow rate, column temperature, and instrument settings. scielo.br For stability-indicating methods, forced degradation studies are performed under various stress conditions (e.g., acid, base, heat, light, oxidation) to generate degradation products and demonstrate that the method can separate and quantify the analyte in the presence of these degradants. amazonaws.com A validated RP-HPLC method for Oxaprozin was reported to be stability-indicating, demonstrating its ability to separate Oxaprozin from its degradation products under stressed conditions. amazonaws.com
This compound in Advanced Analytical Chemistry
This compound is a stable isotope-labeled analog of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin. This compound, where four hydrogen atoms have been replaced by deuterium (²H) atoms, is a valuable tool in advanced analytical methodologies, particularly those employing mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its unique isotopic composition allows it to be distinguished from the unlabeled compound and its metabolites, making it essential for quantitative analysis and the elucidation of metabolic pathways. This compound is chemically known as 3-(4,5-Diphenyloxazol-2-yl)propanoic-2,2,3,3-d4 acid. synzeal.com
The incorporation of stable isotopes like deuterium into drug molecules provides distinct advantages in analytical chemistry. This compound serves as a crucial internal standard in quantitative analytical methods, especially those involving mass spectrometry, which is often coupled with chromatographic techniques. medchemexpress.commedchemexpress.commedchemexpress.eumedchemexpress.com The difference in mass between Oxaprozin and this compound allows for their simultaneous detection and quantification within complex biological matrices, enabling accurate and precise measurements of the parent drug and its metabolites. This is particularly useful in pharmacokinetic studies and for quality control purposes in the pharmaceutical industry, including analytical method development and validation for regulatory submissions like Abbreviated New Drug Applications (ANDA). synzeal.comclearsynth.comclearsynth.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Compound Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules. The use of deuterated compounds, either as analytes or solvents, is a common practice in NMR, offering specific benefits for structural characterization and analysis. studymind.co.uktutorchase.comtcichemicals.compubcompare.ai
Deuterium (²H) is an isotope of hydrogen with different magnetic properties compared to protium (B1232500) (¹H). wikipedia.org In ¹H NMR spectroscopy, replacing hydrogen atoms with deuterium simplifies spectra by removing the signals from the deuterated positions and eliminating coupling to the deuterated nuclei. studymind.co.uk This can be particularly helpful in resolving overlapping signals and simplifying complex spin systems, thereby aiding in peak assignment and structural interpretation. cdnsciencepub.com
Deuterium can also be directly observed using ²H NMR spectroscopy. While ²H NMR is less sensitive than ¹H NMR due to the lower gyromagnetic ratio of deuterium, it provides valuable information about the positions of deuterium atoms within a molecule. wikipedia.orgsigmaaldrich.commagritek.com This is directly applicable to the characterization of labeled compounds like this compound, allowing for the verification of the site and extent of deuteration. wikipedia.orgsigmaaldrich.com Deuterated solvents are routinely used in ¹H NMR to dissolve samples without interfering with the analyte's spectrum, as the deuterium signal resonates at a different frequency. studymind.co.uktutorchase.comtcichemicals.com Furthermore, the deuterium signal from the solvent can be used as a "lock" signal to maintain field homogeneity and improve spectral quality. studymind.co.uktcichemicals.com
Isotopic labeling, including deuteration and ¹³C labeling, is a fundamental technique in the study of metabolic pathways and the structural elucidation of metabolites. doi.orgnih.govwikipedia.orgresearchgate.net By introducing a stable isotope-labeled precursor, researchers can track the fate of specific atoms through biochemical transformations. wikipedia.orgresearchgate.net
In the context of Oxaprozin, administering a deuterated form like this compound allows for the identification of metabolites by observing which fragments or positions in the metabolic products retain the deuterium label. Comparing the NMR spectra (both ¹H and potentially ²H or coupled ¹H-¹³C if ¹³C labeling is also used) of samples from organisms administered the labeled compound versus unlabeled controls helps identify signals corresponding to the labeled metabolites. doi.orgnih.govisolife.nl Changes in chemical shifts or the appearance of new signals in the labeled sample's spectrum, particularly in techniques like heteronuclear single quantum coherence (HSQC), can indicate the presence and structure of metabolites containing the isotopic label. isolife.nlplos.org
While specific detailed NMR data for this compound metabolites were not found in the provided snippets, the general principles and applications of using deuterated compounds and isotopic labeling in NMR for metabolite structural elucidation are well-established in the literature. Studies often involve:
Synthesis of the isotopically labeled parent compound (e.g., this compound).
Administration of the labeled compound in an in vivo or in vitro system.
Isolation and purification of metabolites from biological samples.
Acquisition of NMR spectra (e.g., ¹H, ¹³C, ²H, and 2D techniques like COSY, HSQC, HMBC) of the isolated metabolites and comparison with spectra of unlabeled standards or predicted spectra.
Interpretation of chemical shifts, coupling patterns, and isotopic shifts to determine the structure of the labeled metabolites. doi.orgnih.govisolife.nlplos.org
This approach, often combined with mass spectrometry, provides compelling evidence for the structure of metabolites and the pathways involved in their formation. doi.orgwikipedia.orgresearchgate.net
Here is a conceptual table illustrating how NMR data, in conjunction with isotopic labeling, can aid in metabolite identification:
| Analytical Technique | Information Provided | Role of Isotopic Labeling (Deuterium/¹³C) | Application in Metabolite Elucidation |
| ¹H NMR | Chemical shifts, coupling constants, signal integrals | Simplification of spectra, observation of isotopic shifts, reduced coupling | Identification of proton environments, determination of connectivity, quantification of labeled species |
| ²H NMR | Chemical shifts of deuterated positions | Direct detection of labeled sites | Verification of deuteration, tracking of labeled atoms through metabolism |
| ¹³C NMR | Chemical shifts of carbon atoms | Observation of isotopic shifts (from adjacent deuterium), direct detection of ¹³C labels | Identification of carbon environments, determination of connectivity (with coupling information) |
| 2D NMR (e.g., HSQC, HMBC) | Correlations between nuclei (e.g., ¹H-¹³C) | Confirmation of connectivity involving labeled atoms | Structural confirmation, mapping of metabolic transformations |
| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns | Detection of mass shift due to isotopes, identification of labeled fragments | Confirmation of molecular formula, identification of labeled metabolites and their fragments |
This table highlights the complementary nature of these techniques when applied to isotopically labeled compounds for the comprehensive analysis of metabolites.
Applications of Oxaprozin D4 in Preclinical Metabolic Pathway Elucidation
Investigation of Oxaprozin (B1677843) Metabolic Pathways In Vitro
In vitro studies using subcellular fractions and isolated enzymes are fundamental in preclinical metabolism research to identify the enzymes responsible for drug biotransformation and the initial metabolic pathways.
Studies in Subcellular Fractions (e.g., Microsomes, Cytosol)
The liver is the primary site of oxaprozin metabolism probes-drugs.orgpfizermedicalinformation.comdrugbank.com. In vitro studies using liver subcellular fractions such as microsomes and cytosol are crucial for understanding the enzymatic reactions involved. Liver microsomes contain key Phase I enzymes, particularly cytochrome P450 (CYP) enzymes, and some Phase II enzymes like UDP-glucuronosyltransferases (UGTs) located on the lumenal side of the endoplasmic reticulum bioivt.commdpi.comnih.govnih.gov. The cytosol fraction contains soluble enzymes, including various Phase II enzymes such as sulfotransferases (SULTs), N-acetyltransferases (NATs), and aldehyde oxidase (AO) mdpi.comnih.gov.
Oxaprozin is known to be primarily metabolized by the liver through both microsomal oxidation (approximately 65%) and glucuronic acid conjugation (approximately 35%) pfizermedicalinformation.comdrugbank.comnih.govhwb.gov.inmedchemexpress.comuga.edu. Studies incubating Oxaprozin D4 with liver microsomes and cytosol from relevant preclinical species (e.g., rat, mouse, dog, monkey) and potentially human liver fractions would allow for the investigation of the specific enzymes and pathways involved in its in vitro metabolism. By analyzing the depletion of this compound and the formation of deuterated metabolites in these fractions using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can gain insights into the oxidative and conjugative metabolic routes.
Enzyme Kinetics and Identification of Metabolizing Enzymes
Enzyme kinetics studies are performed to determine the rate at which enzymes metabolize a compound and to identify the specific enzymes involved. By incubating this compound with individual recombinant enzymes (e.g., specific CYP isoforms, UGT isoforms) or selective enzyme inhibitors in liver fractions, researchers can determine which enzymes contribute significantly to its metabolism. bioivt.comnih.govscispace.comomicsonline.org
For oxaprozin, microsomal oxidation and glucuronidation are the major metabolic pathways pfizermedicalinformation.comdrugbank.comnih.govhwb.gov.inmedchemexpress.comuga.edu. Enzyme kinetics studies with this compound could involve measuring the rate of metabolite formation or parent compound depletion at varying substrate concentrations to determine kinetic parameters such as Km and Vmax for the involved enzymes. Although specific enzyme kinetics data for this compound were not found, studies with unlabeled oxaprozin indicate the involvement of microsomal enzymes and UGTs in its biotransformation. pfizermedicalinformation.comdrugbank.comnih.govhwb.gov.inmedchemexpress.comuga.edu
Deuterium (B1214612) Labeling for Tracing Metabolic Fate in Animal Models (non-clinical)
Deuterium-labeled compounds are invaluable in preclinical in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) studies in animal models. Administering this compound to animals allows for the tracing of the compound and its metabolites in biological matrices such as plasma, urine, feces, and tissues. hwb.gov.inadmescope.comcreative-biolabs.comeuropa.euvichsec.orgnih.govfda.gov
Pathway Mapping and Mass Balance Studies
In vivo studies with this compound can provide a comprehensive picture of the metabolic pathways in a living system. By collecting and analyzing biological samples over time, researchers can identify the presence and relative abundance of this compound and its deuterated metabolites. This helps in mapping the major routes of biotransformation and elimination. scispace.comadmescope.comcreative-biolabs.comvichsec.orgnih.govfda.gov
Mass balance studies using labeled compounds aim to account for the administered dose by quantifying the amount of radioactivity or label recovered in excreta and tissues. While studies with 14C-labeled oxaprozin have shown high recovery in urine and feces, primarily as metabolites mdpi.comnih.gov, a mass balance study with this compound in preclinical animal models would similarly track the excretion of the deuterium label. This helps confirm the major routes of elimination and assess the extent of absorption and distribution. admescope.comcreative-biolabs.comvichsec.orgnih.govfda.gov
Comparative Metabolic Profiles of Labeled vs. Unlabeled Oxaprozin
Comparing the metabolic profiles of this compound and unlabeled oxaprozin in animal models can reveal the impact of deuterium substitution on metabolism. Due to the kinetic isotope effect, a carbon-deuterium bond is stronger than a carbon-hydrogen bond, which can lead to slower metabolism at the labeled position if bond breaking at that site is rate-limiting for a metabolic step. isowater.cominformaticsjournals.co.in
Studies administering both this compound and unlabeled oxaprozin (either in separate groups of animals or co-administered) and analyzing the resulting metabolite profiles in biological samples can highlight any differences in the formation rates or relative abundance of specific metabolites. Significant differences would suggest that the deuterium-labeled position is involved in a key metabolic step. This comparative analysis helps in understanding the metabolic vulnerabilities of the molecule and can inform the development of modified analogs with improved pharmacokinetic properties. isowater.cominformaticsjournals.co.in
While the search results provide general information about oxaprozin metabolism and the utility of deuterium labeling, detailed experimental data from preclinical studies specifically using this compound for comparative metabolic profiling in animals were not found. However, the principle of using deuterium labeling for this purpose is well-established in drug metabolism research. isowater.cominformaticsjournals.co.innih.gov
Analysis of Kinetic Isotope Effects on Metabolic Transformations
Kinetic isotope effects (KIEs) are powerful tools for studying reaction mechanisms, including those involved in drug metabolism researchgate.net. By comparing the metabolic rate of a non-labeled drug to that of its deuterium-labeled analog (like Oxaprozin vs. This compound), researchers can determine if the bond breaking at the labeled position is the rate-limiting step in a metabolic transformation google.com. A significant KIE (typically greater than 1, indicating a slower rate for the deuterated compound) suggests that the C-H (or C-D) bond cleavage at the labeled site is involved in the rate-determining step of the reaction.
The substitution of hydrogen with deuterium in this compound can lead to a measurable decrease in the rate of metabolic reactions that involve the cleavage of a C-D bond at the site of substitution ucl.ac.ukgoogle.com. This is because the C-D bond is stronger than the C-H bond. This difference in bond strength requires more energy to break the C-D bond, thus slowing down the reaction rate if that bond breaking is part of the rate-limiting step google.com.
The magnitude of the deuterium kinetic isotope effect (DKIE), often expressed as the ratio of the rate constant for the non-labeled compound (kH) to that of the deuterated compound (kD), can vary. A DKIE value close to 1 indicates that C-H bond cleavage at the labeled position is not the rate-limiting step. Larger DKIE values suggest that C-H bond cleavage is at least partially rate-limiting, with values potentially exceeding 50 in some cases due to quantum tunneling effects google.com.
By strategically placing deuterium atoms at different positions within the Oxaprozin molecule to create this compound, researchers can probe the metabolic pathway and identify which steps are rate-limiting. If deuterium substitution at a specific position results in a significant KIE, it indicates that the metabolic enzyme is actively breaking the C-H bond at that position during the slowest step of the metabolic transformation.
For example, if Oxaprozin is primarily metabolized by oxidation at a specific carbon atom, synthesizing this compound with deuterium at that carbon allows for the measurement of the KIE for that oxidation reaction. A substantial KIE would suggest that the C-H bond cleavage during the oxidation is the rate-limiting step for this metabolic route. This information is crucial for understanding the metabolic profile of the drug, predicting potential drug interactions, and designing new drug candidates with improved metabolic stability ucl.ac.ukgoogle.com.
Mechanistic Investigations Involving Oxaprozin D4 in Model Systems
Probing Molecular Interactions and Binding Dynamics
The substitution of hydrogen with deuterium (B1214612) in Oxaprozin (B1677843) provides a subtle yet powerful modification that allows for detailed investigation of its physical and interactive properties without significantly altering its fundamental chemical structure.
Deuterium as a Tool for Conformational Studies
Deuterium labeling is a well-established technique in the conformational analysis of molecules. In Nuclear Magnetic Resonance (NMR) spectroscopy, the replacement of hydrogen (¹H) with deuterium (²H) alters the NMR spectrum in predictable ways. Since deuterium has a nuclear spin of 1 and different magnetic properties from hydrogen, its signal does not appear in a standard proton NMR spectrum. youtube.comstudymind.co.uk This simplifies complex spectra and helps in assigning signals to specific protons in the molecule.
Furthermore, deuterium's unique nuclear properties make it a focus in specialized ²H NMR studies. wikipedia.org These experiments are particularly informative for examining the structure and dynamics of molecules, as the behavior of deuterium nuclei can reveal how molecules are oriented and move over time. wikipedia.orgyoutube.com For a molecule like Oxaprozin D4, this can provide insights into the flexibility of the propionic acid side chain and the orientation of the diphenyl-oxazole core, which are crucial for its interaction with target enzymes.
Assessment of Isotopic Effects on Ligand-Receptor Interactions (e.g., COX enzymes)
The replacement of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). libretexts.orgwikipedia.org This effect arises because the carbon-deuterium (C-D) bond has a lower zero-point energy than the carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break. libretexts.orgprinceton.edu
When a ligand like Oxaprozin binds to its receptor, such as cyclooxygenase (COX) enzymes, the KIE can provide valuable information about the binding mechanism. nih.gov
Primary KIE : A primary KIE is observed if the deuterated C-H bond is directly involved in the rate-determining step of the binding process (i.e., the bond is broken or formed). libretexts.org
Secondary KIE : A secondary KIE occurs when the deuterated C-H bond is not broken but is located near the reaction center. Changes in hybridization or hyperconjugation at a nearby atom during the transition state can cause a change in the vibrational frequencies of the C-D bond, leading to a measurable, albeit smaller, KIE. libretexts.orgprinceton.edu
By measuring the binding kinetics of this compound compared to unlabeled Oxaprozin, researchers can determine if specific C-H bonds are critical for the interaction with the COX active site. A significant KIE would suggest that hydrogen bonding or other interactions involving these specific positions are crucial for the binding event. nih.gov
| KIE Value (kH/kD) | Type of Isotope Effect | Interpretation in Reaction Mechanism |
|---|---|---|
| > 1 (Normal KIE) | Primary or Secondary | The C-H bond is weakened or broken in the transition state. This indicates that the bond is involved in the rate-limiting step of the binding process. |
| ≈ 1 (No Effect) | None | The deuterated C-H bond is not involved in the rate-determining step of the binding interaction. |
| < 1 (Inverse KIE) | Secondary | The vibrational frequencies of the C-H bond increase in the transition state, often due to steric constraints or changes in hybridization (e.g., sp³ to sp²). |
Exploration of Biological Effects in Cellular Models
This compound is instrumental in dissecting the biological consequences of the parent drug's interactions at a cellular level. These investigations help to connect molecular binding events to specific cellular outcomes and biochemical pathway modulation.
In Vitro Cellular Assays (e.g., antiproliferative activity of Oxaprozin complexes)
Beyond its anti-inflammatory role, Oxaprozin has been shown to induce apoptosis (programmed cell death) and reduce cell proliferation in various cell types, including rheumatoid synovial cells and certain cancer cell lines. nih.govunige.ch In vitro assays are essential for quantifying these effects.
One common method is the MTT assay, which measures cell metabolic activity as an indicator of cell viability and proliferation. scielo.br Studies have demonstrated that Oxaprozin can reduce the proliferation of synovial cells and induce apoptosis. nih.gov For instance, Oxaprozin has been shown to induce apoptosis in CD40L-treated human monocytes, an effect associated with the inhibition of Akt and NF-κB phosphorylation and the activation of caspase 3. unige.ch The use of this compound in such assays could help determine if the metabolic processing or specific interactions of the deuterated positions influence its antiproliferative or pro-apoptotic potency.
| Cell Type | Observed Effect | Associated Mechanism | Reference |
|---|---|---|---|
| Rheumatoid Synovial Cells | Reduced cell proliferation, induced apoptosis | Activation of PPARgamma pathway | nih.gov |
| CD40L-treated Human Monocytes | Increased apoptosis | Inhibition of Akt and NF-κB phosphorylation; activation of caspase 3 | unige.ch |
| Caco-2 Cells | Cytotoxicity observed at concentrations >100 μM | Not specified | researchgate.net |
Investigating Specific Biochemical Pathways
The primary mechanism of action for Oxaprozin is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. nih.gov There are two main isoforms, COX-1 and COX-2. COX-1 is considered a "housekeeping" enzyme involved in protecting the gastric mucosa and platelet aggregation, while COX-2 is typically induced during inflammation. gpnotebook.comlecturio.com
Inhibition studies using purified enzymes or cell-based assays are used to determine the half-maximal inhibitory concentration (IC50) of a drug for each COX isoform. Oxaprozin is a potent inhibitor of both COX-1 and COX-2. medchemexpress.com By comparing the IC50 values of Oxaprozin and this compound, researchers can apply the principles of KIE to the enzyme inhibition itself. If deuteration occurs at a site critical for binding and inhibition, a difference in the IC50 values would be expected, providing further insight into the precise molecular interactions that govern the inhibitory activity of the drug.
| Enzyme | Source | IC50 (μM) | Reference |
|---|---|---|---|
| COX-1 | Human platelet | 2.2 | medchemexpress.com |
| COX-2 | IL-1-stimulated human synovial cell | 36 | medchemexpress.com |
Deuterium for Understanding Reaction Mechanisms in Synthetic Organic Chemistry
The use of deuterium, a stable isotope of hydrogen, is a powerful tool in synthetic organic chemistry for elucidating reaction mechanisms. nih.govplos.orgnih.gov The key to this application lies in the kinetic isotope effect (KIE) . The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. Because deuterium has approximately twice the mass of protium (B1232500) (the common isotope of hydrogen), the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, breaking a C-D bond requires more energy and thus proceeds at a slower rate than breaking a C-H bond.
By strategically placing deuterium atoms in a molecule, chemists can determine whether a specific C-H bond is broken in the rate-determining step of a reaction. If the reaction rate significantly decreases upon deuteration at a specific position, it provides strong evidence that the cleavage of that C-H bond is involved in the slowest step of the reaction mechanism. This information is invaluable for understanding the sequence of bond-breaking and bond-forming events that constitute the reaction pathway.
Deuterium labeling can also be used to trace the fate of specific hydrogen atoms throughout a reaction sequence, helping to identify intermediates and rearrangement processes. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can easily distinguish between deuterated and non-deuterated compounds, allowing for precise tracking of the isotopic label.
The application of deuterium labeling extends to understanding the metabolism of drugs. By introducing deuterium at sites susceptible to metabolic oxidation, the rate of metabolism can be slowed down. This can lead to an improved pharmacokinetic profile, including a longer half-life and reduced formation of potentially toxic metabolites. nih.govplos.org While specific studies on the KIE of this compound metabolism are not detailed in the available literature, the principles of deuterium labeling are fundamental to the development and study of such isotopically modified compounds.
Future Perspectives and Research Trajectories for Oxaprozin D4
Expansion of Analytical Applications
The role of Oxaprozin (B1677843) D4 as an internal standard is fundamental to ensuring the accuracy and precision of quantitative bioanalysis. Future applications will focus on its integration with more advanced analytical platforms to enhance sensitivity, specificity, and efficiency.
Integration with Advanced Chromatographic Techniques
The use of deuterated internal standards is crucial for reliable quantitative analysis, particularly in complex biological matrices. nih.gov Oxaprozin D4's future applications will increasingly involve its use with state-of-the-art chromatographic systems. Techniques such as Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) offer significant advantages in terms of speed and resolution. In these advanced systems, this compound co-elutes with the non-deuterated Oxaprozin, allowing it to compensate for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer. jfda-online.com This normalization is critical for minimizing matrix effects, where other compounds in the sample can suppress or enhance the ionization of the analyte, leading to inaccurate measurements. nih.gov The development of analytical methods using this compound with advanced LC-MS/MS platforms will enable more robust and reproducible quantification of Oxaprozin in pharmacokinetic and toxicokinetic studies.
High-Throughput Screening Methodologies
High-Throughput Screening (HTS) is essential in modern drug discovery for rapidly evaluating large numbers of compounds. The reliability of HTS assays depends on the precision of quantitative measurements. The integration of this compound into HTS workflows provides a robust internal standard for automated and rapid sample analysis. By ensuring the accuracy of quantification, this compound supports the reliable identification of lead compounds and the accurate determination of their metabolic stability in early-stage drug development.
Below is an interactive table detailing the properties of this compound:
| Property | Value |
| Chemical Name | 3-(4,5-Diphenyloxazol-2-yl)propanoic-2,2,3,3-d4 acid |
| Molecular Formula | C18H11D4NO3 |
| Molecular Weight | 297.35 g/mol |
| Primary Use | Internal Standard in Bioanalysis |
| Parent Compound | Oxaprozin |
Further Elucidation of Metabolic Pathways in Preclinical Species
Understanding the metabolic fate of a drug is a cornerstone of preclinical development. While the primary metabolic pathways of Oxaprozin in humans are known to be microsomal oxidation and glucuronic acid conjugation, further research in preclinical species is necessary to build comprehensive metabolic profiles. wjbphs.comnih.gov Species-specific differences in metabolism can have significant implications for the extrapolation of animal data to humans. researchgate.net
Identification of Novel Metabolites and Their Derivatization
Studies in preclinical species, such as horses, have identified hydroxylation as a key metabolic pathway for Oxaprozin, resulting in hydroxylated metabolites. oup.com Future research will focus on identifying other, potentially novel, metabolites in various preclinical species. The analysis of these metabolites often requires derivatization to enhance their volatility and thermal stability for techniques like Gas Chromatography-Mass Spectrometry (GC-MS). jfda-online.com For instance, confirmation of Oxaprozin and its metabolites in biological extracts has been achieved through the analysis of their methylated derivatives. wjbphs.comresearchgate.net This process involves a chemical reaction to modify the functional groups of the metabolites, making them amenable to GC-MS analysis, which provides detailed structural information for confident identification. youtube.com
Enzyme Phenotyping Studies
Identifying the specific enzymes responsible for a drug's metabolism, a process known as enzyme phenotyping, is crucial for predicting potential drug-drug interactions. nih.gov For Oxaprozin, future preclinical research will involve in vitro studies using liver microsomes from various species. researchgate.net These studies typically employ a panel of specific chemical inhibitors for different cytochrome P450 (CYP) enzymes. nih.gov By observing which inhibitor reduces the metabolism of Oxaprozin, researchers can identify the key CYP isoforms involved. Another approach involves using recombinant human CYP enzymes to see which ones are capable of metabolizing the drug. nih.gov This information is vital for understanding how genetic polymorphisms in these enzymes might affect the drug's efficacy and safety, and for predicting interactions with co-administered drugs that are substrates, inhibitors, or inducers of the same enzymes. nih.gov
Development of Advanced Deuterated Analogues for Targeted Research
The strategic placement of deuterium (B1214612) atoms within a drug molecule can significantly alter its metabolic fate. This "deuterium switch" approach is a growing area of pharmaceutical research aimed at creating drugs with improved pharmacokinetic profiles.
Building on the foundation of this compound as an internal standard, future research will likely explore the development of new deuterated analogues of Oxaprozin for therapeutic purposes. By selectively replacing hydrogen with deuterium at sites of metabolic activity, it is possible to slow down the rate of metabolism. This kinetic isotope effect can lead to several therapeutic advantages, such as increased drug exposure, longer half-life, and a potential reduction in the formation of reactive or toxic metabolites.
This targeted approach allows for the fine-tuning of a drug's properties, potentially leading to improved efficacy, better safety profiles, and more convenient dosing regimens. The development of such advanced deuterated analogues represents a sophisticated strategy in medicinal chemistry, moving beyond their use as simple analytical standards to creating next-generation therapeutic agents.
Structure-Activity Relationship (SAR) Studies with Deuterated Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, systematically exploring how chemical structure modifications impact a molecule's biological activity. oncodesign-services.comdrugdesign.org For deuterated compounds like this compound, SAR studies focus on pinpointing the specific sites of deuteration that yield the most significant improvements in drug properties.
The primary mechanism by which deuteration exerts its effects is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond. nih.gov This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, particularly those mediated by cytochrome P450 enzymes. acs.org For NSAIDs, key SAR considerations often revolve around the acidic moiety, which is crucial for cyclooxygenase (COX) inhibitory activity, and the lipophilic character of the aryl groups, which influences binding and distribution. arabjchem.org
Future SAR studies on deuterated Oxaprozin derivatives would systematically synthesize various isotopologues, placing deuterium atoms at different metabolically susceptible positions. The objectives of these studies would be to:
Identify Key Metabolic Sites: Determine which C-H bonds in the Oxaprozin molecule are most prone to enzymatic cleavage.
Correlate Deuteration Site with Pharmacokinetic Changes: Analyze how deuteration at specific locations affects the drug's half-life, bioavailability, and clearance rate.
Optimize Therapeutic Activity: Evaluate whether slowing metabolism at a particular site enhances the anti-inflammatory potency or duration of action. For many NSAIDs of the profen class, the presence of a methyl group on the alpha-carbon of the propionic acid side chain is known to increase activity. researchgate.net Investigating the effect of deuterating this specific methyl group (creating, for instance, a -CD3 group) would be a critical avenue of SAR exploration.
The findings from these studies can be compiled to create predictive models for designing next-generation deuterated NSAIDs with finely tuned properties.
| Compound | Site of Deuteration | Primary Research Question | Expected Outcome |
|---|---|---|---|
| Oxaprozin-D3 | α-methyl group of propionic acid | Does deuteration at this activity-enhancing site affect COX inhibition or metabolic stability? | Potential for increased half-life without loss of potency. |
| Oxaprozin-D4 | Specific positions on a phenyl ring | Can deuteration block a primary route of aromatic hydroxylation? | Reduced formation of specific metabolites, potentially altering the clearance pathway. |
| Oxaprozin-D(n) | Multiple sites (perdeuteration of a specific moiety) | What is the cumulative effect of multiple deuterium substitutions on the overall ADMET profile? | Significant increase in metabolic stability, but potential changes in lipophilicity and receptor binding. |
Exploring New Research Avenues for Deuterated NSAIDs
The development of deuterated NSAIDs like this compound opens up several new research trajectories beyond simple bioequivalence studies. These avenues focus on leveraging the unique properties conferred by deuterium to address long-standing challenges associated with NSAID therapy and to expand their therapeutic applications.
One major area of research is the development of NSAIDs with improved safety profiles. While this article excludes a detailed discussion of adverse effects, a key research goal is to use deuteration to reduce the formation of potentially toxic metabolites. scienceopen.comresearchgate.net By selectively blocking certain metabolic pathways, "metabolic shunting" can redirect the drug's biotransformation towards less harmful routes. researchgate.net
Further research avenues include:
Low-Dose Formulations: Enhanced metabolic stability can lead to a longer drug half-life and increased bioavailability. clearsynthdiscovery.com This allows for the possibility of developing lower-dose formulations that maintain therapeutic efficacy, aligning with FDA recommendations to use the lowest effective dose for NSAIDs. nih.gov
Combination Therapies: The predictable and stable pharmacokinetic profile of a deuterated NSAID could make it an ideal candidate for combination therapies. Its consistent plasma concentration could lead to more predictable interactions with other drugs.
Exploring Novel Mechanisms: Recent research has uncovered that some NSAIDs have modes of action beyond simple COX inhibition, such as activating the NRF2 anti-inflammatory pathway. biocompare.com Future studies could investigate whether the altered pharmacokinetics of deuterated NSAIDs enhances these alternative mechanisms, potentially opening new therapeutic indications.
Targeted Delivery: The enhanced stability of deuterated compounds could be advantageous in the development of drug delivery systems that target the site of inflammation, potentially reducing systemic exposure. nih.gov
The successful clinical development of deuterated drugs like deutetrabenazine has paved the way for these research explorations, providing a regulatory and scientific precedent. nih.gov
Methodological Advancements in Deuterium Labeling Technologies
The feasibility of developing and scaling up the production of deuterated compounds like this compound is heavily dependent on the efficiency and sustainability of deuterium labeling methods. nih.gov Significant progress has been made in moving beyond traditional methods that often require harsh conditions or expensive reagents. acs.orgresearchgate.net
Modern approaches focus on selectivity, efficiency, and environmental sustainability. Key methodologies include:
Hydrogen Isotope Exchange (HIE): This is a powerful technique for late-stage deuteration, where hydrogen atoms on a fully formed molecule are directly swapped for deuterium. acs.org Catalysts, often based on metals like iridium or ruthenium, are used to activate specific C-H bonds, allowing for regioselective deuterium incorporation. researchgate.netrsc.org
Flow Chemistry: Continuous flow chemistry is being increasingly adopted for deuteration reactions. nih.govcolab.ws This technique allows for precise control over reaction conditions, improved safety, and easier scalability compared to traditional batch processing, which is crucial for industrial production. youtube.com
Photocatalysis: Visible-light photocatalysis has emerged as a mild and efficient method for deuterium labeling, often eliminating the need for expensive metal catalysts. researchgate.net
Sustainable Synthesis of Deuterated Compounds
The principles of green chemistry are increasingly influencing the synthesis of deuterated pharmaceuticals. researchgate.net The goal is to develop methods that are not only efficient but also environmentally benign, reducing waste and avoiding the use of toxic materials.
Key trends in sustainable synthesis include:
Use of D₂O as a Deuterium Source: Deuterium oxide (heavy water, D₂O) is an inexpensive, abundant, and safe source of deuterium. researchgate.netnih.gov Modern methods, particularly biocatalytic approaches, are designed to use D₂O directly, avoiding the need for pre-deuterated and often costly reagents.
Recyclable Catalysts: To reduce waste and cost, research is focused on developing heterogeneous or immobilized catalysts that can be easily recovered and reused over multiple reaction cycles. youtube.comresearchgate.net This includes using abundant and less toxic metals like iron and copper as alternatives to precious metals. youtube.com
Photocatalyst-Free Methods: Recent breakthroughs have demonstrated that certain deuteration reactions can be driven by visible light without any specialized photocatalyst, further simplifying the process and reducing costs. researchgate.net This approach challenges conventional assumptions and opens new possibilities for scalable, sustainable production.
Chemoenzymatic and Biocatalytic Approaches
Biocatalysis, the use of enzymes to perform chemical transformations, offers unparalleled selectivity and efficiency under mild, environmentally friendly conditions. researchgate.net This approach is particularly well-suited for the synthesis of complex, chiral deuterated molecules.
NADH-Dependent Enzymes: A significant advancement involves using nicotinamide (B372718) adenine (B156593) dinucleotide (NADH)-dependent enzymes for reductive deuteration. nih.gov Innovative systems have been developed that use hydrogen gas (H₂) as a clean reductant and D₂O as the deuterium source to generate and recycle the deuterated cofactor ([4-²H]-NADH) in situ. nih.govresearchgate.net This recycled cofactor can then be used by various reductases to precisely install deuterium atoms during the reduction of C=O, C=N, and C=C bonds with near-perfect stereoselectivity. nih.gov
Thiamine Diphosphate (ThDP)-Dependent Enzymes: These enzymes have been engineered to catalyze HIE reactions for the synthesis of deuterated aldehydes, which are valuable building blocks in organic synthesis. acs.org The enzyme's cofactor activates the aldehyde C-H bond, allowing it to exchange with deuterium from D₂O. acs.org
Engineered Enzymes: Through rational design and directed evolution, enzymes can be tailored to accept specific substrates (like Oxaprozin precursors) and to improve their catalytic efficiency for deuteration reactions. This creates highly specific and effective biocatalytic platforms for producing deuterated pharmaceuticals. acs.org
| Methodology | Key Advantages | Common Deuterium Source | Catalyst Type | Relevance to this compound |
|---|---|---|---|---|
| Hydrogen Isotope Exchange (HIE) | Enables late-stage functionalization; high regioselectivity. | D₂ gas, Deuterated solvents | Homogeneous (e.g., Iridium, Ruthenium) | Allows direct deuteration of the final Oxaprozin molecule or advanced intermediates. |
| Sustainable/Flow Chemistry | Scalable, improved safety, reduced waste, efficient. nih.govyoutube.com | D₂O, DCOONa researchgate.net | Heterogeneous, Recyclable youtube.com | Provides a pathway for efficient and environmentally friendly industrial-scale production. |
| Biocatalysis | Exceptional stereo- and regioselectivity; mild conditions; uses green reagents. nih.govresearchgate.net | D₂O nih.gov | Enzymes (e.g., reductases, synthases) acs.org | Ideal for synthesizing chiral deuterated precursors of Oxaprozin with high isotopic purity. |
Q & A
Q. How to apply FINER criteria in formulating this compound research hypotheses?
- Methodological Answer : Ensure hypotheses are F easible (e.g., accessible LC-MS instruments), I nteresting (e.g., mechanistic insights into metabolite toxicity), N ovel (e.g., unexplored drug-drug interactions), E thical (IRB-approved protocols), and R elevant (e.g., addressing NSAID-induced renal toxicity). Use PICO frameworks to define populations, interventions, and outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
